molecular formula C23H26O3 B11158056 3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11158056
M. Wt: 350.4 g/mol
InChI Key: QPHASOZXVIEEAK-UHFFFAOYSA-N
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Description

3,4,8-TRIMETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes multiple methyl groups and a methoxy group attached to a chromen-2-one core. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-TRIMETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

    Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy donors.

    Final Coupling: The final step involves coupling the tetramethylphenyl group to the chromen-2-one core using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,8-TRIMETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,4,8-TRIMETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or interaction with biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may possess anti-inflammatory, anti-cancer, or antimicrobial properties, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and materials. Its unique properties make it valuable in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 3,4,8-TRIMETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Affecting various molecular pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenyl Derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivity.

    Chromen-2-one Derivatives: Compounds with the chromen-2-one core structure, such as coumarins, which are known for their diverse biological activities.

Uniqueness

3,4,8-TRIMETHYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the specific arrangement of its functional groups. The combination of multiple methyl groups and a methoxy group attached to the chromen-2-one core imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

3,4,8-trimethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H26O3/c1-12-10-13(2)15(4)20(14(12)3)11-25-21-9-8-19-16(5)17(6)23(24)26-22(19)18(21)7/h8-10H,11H2,1-7H3

InChI Key

QPHASOZXVIEEAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C)C)C

Origin of Product

United States

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